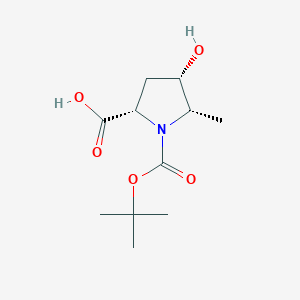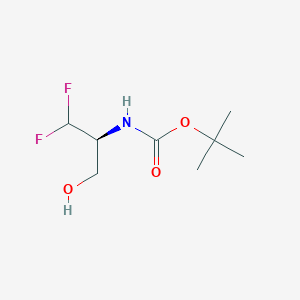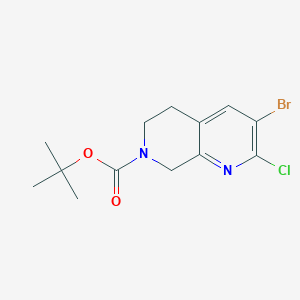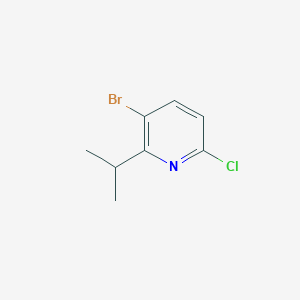![molecular formula C18H34F12O3Si4 B8216419 Tris[[dimethyl(3,3,3-trifluoropropyl)silyl]oxy]-(3,3,3-trifluoropropyl)silane](/img/structure/B8216419.png)
Tris[[dimethyl(3,3,3-trifluoropropyl)silyl]oxy]-(3,3,3-trifluoropropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[[dimethyl(3,3,3-trifluoropropyl)silyl]oxy]-(3,3,3-trifluoropropyl)silane is an organosilicon compound known for its unique properties and applications. This compound is characterized by the presence of trifluoropropyl groups attached to silicon atoms, which impart distinct chemical and physical properties. It is widely used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[[dimethyl(3,3,3-trifluoropropyl)silyl]oxy]-(3,3,3-trifluoropropyl)silane typically involves the reaction of trifluoropropyl-containing silanes with chlorosilanes under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process includes the purification of the final product through distillation or other separation techniques to remove any impurities and obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tris[[dimethyl(3,3,3-trifluoropropyl)silyl]oxy]-(3,3,3-trifluoropropyl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other by-products.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are essential in the production of silicone-based materials.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used as reagents, and the reaction is often catalyzed by acids or bases.
Condensation Reactions: Catalysts such as acids or bases are used to promote the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: The major products include substituted silanes with various functional groups.
Hydrolysis: The primary products are silanols and trifluoropropyl-containing by-products.
Condensation Reactions: The major products are siloxane polymers and oligomers.
Scientific Research Applications
Tris[[dimethyl(3,3,3-trifluoropropyl)silyl]oxy]-(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers. Its unique reactivity makes it valuable in the development of new materials.
Biology: The compound is used in the modification of surfaces to enhance biocompatibility and reduce biofouling. It is also employed in the synthesis of biomaterials.
Medicine: It is utilized in the development of drug delivery systems and medical devices due to its stability and compatibility with biological systems.
Industry: The compound is used in the production of coatings, adhesives, and sealants. Its properties make it suitable for applications requiring high chemical resistance and durability.
Mechanism of Action
The mechanism of action of Tris[[dimethyl(3,3,3-trifluoropropyl)silyl]oxy]-(3,3,3-trifluoropropyl)silane involves its ability to form strong bonds with various substrates. The trifluoropropyl groups enhance the compound’s hydrophobicity and chemical resistance, making it effective in applications where these properties are desired. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable complexes.
Comparison with Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Triethoxy(3,3,3-trifluoropropyl)silane
- Trichloro(3,3,3-trifluoropropyl)silane
Comparison: Tris[[dimethyl(3,3,3-trifluoropropyl)silyl]oxy]-(3,3,3-trifluoropropyl)silane is unique due to its multiple trifluoropropyl groups, which provide enhanced chemical resistance and hydrophobicity compared to similar compounds. The presence of multiple silicon-oxygen bonds also contributes to its stability and reactivity, making it suitable for a broader range of applications.
Properties
IUPAC Name |
tris[[dimethyl(3,3,3-trifluoropropyl)silyl]oxy]-(3,3,3-trifluoropropyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34F12O3Si4/c1-34(2,11-7-15(19,20)21)31-37(14-10-18(28,29)30,32-35(3,4)12-8-16(22,23)24)33-36(5,6)13-9-17(25,26)27/h7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGOYPSHYQSACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(F)(F)F)O[Si](CCC(F)(F)F)(O[Si](C)(C)CCC(F)(F)F)O[Si](C)(C)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34F12O3Si4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
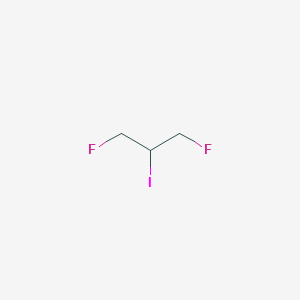
![3,3'-[[2-(Cbz-amino)-2-[[3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]bis[N-[3-(Boc-amino)propyl]propanamide]](/img/structure/B8216349.png)
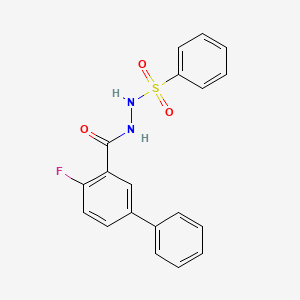
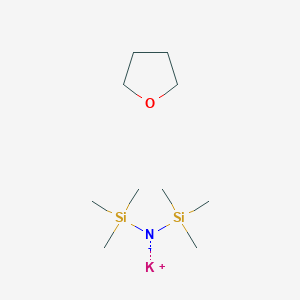
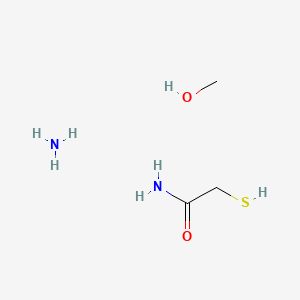
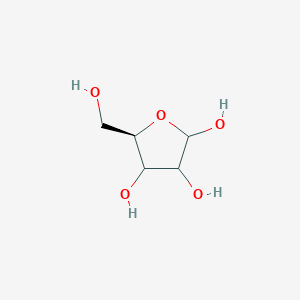
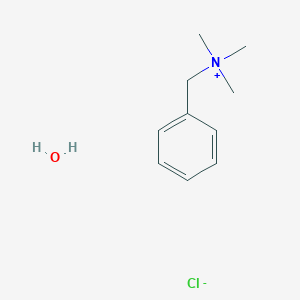

![3-Azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B8216393.png)
